molecular formula C12H11F3N2 B13718684 3-(2-Ethylimidazol-1-yl)-5-trifluoromethylbenzene

3-(2-Ethylimidazol-1-yl)-5-trifluoromethylbenzene

Cat. No.: B13718684
M. Wt: 240.22 g/mol
InChI Key: SMEVPTOIBNQQAN-UHFFFAOYSA-N
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Description

3-(2-Ethylimidazol-1-yl)-5-trifluoromethylbenzene is a compound that features an imidazole ring substituted with an ethyl group at the 2-position and a trifluoromethyl group at the 5-position of the benzene ring. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including 3-(2-Ethylimidazol-1-yl)-5-trifluoromethylbenzene, typically involves multi-step reactions. One common method is the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines . Another method includes the cycloaddition of benzimidates and azirines under mild conditions .

Industrial Production Methods

Industrial production of imidazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, a ZnCl₂-catalyzed [3+2] cycloaddition reaction can be used to produce multisubstituted imidazoles . These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylimidazol-1-yl)-5-trifluoromethylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

3-(2-Ethylimidazol-1-yl)-5-trifluoromethylbenzene has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Ethylimidazol-1-yl)-5-trifluoromethylbenzene involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Ethylimidazol-1-yl)-5-trifluoromethylbenzene is unique due to the presence of both an ethyl group and a trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and bioavailability .

Properties

Molecular Formula

C12H11F3N2

Molecular Weight

240.22 g/mol

IUPAC Name

2-ethyl-1-[3-(trifluoromethyl)phenyl]imidazole

InChI

InChI=1S/C12H11F3N2/c1-2-11-16-6-7-17(11)10-5-3-4-9(8-10)12(13,14)15/h3-8H,2H2,1H3

InChI Key

SMEVPTOIBNQQAN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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